molecular formula C30H40O6 B12778164 Anabsinthin CAS No. 6903-12-4

Anabsinthin

Cat. No.: B12778164
CAS No.: 6903-12-4
M. Wt: 496.6 g/mol
InChI Key: XDKZYFZYOVAAKJ-VXVJPEHISA-N
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Description

Anabsinthin is a naturally occurring compound found in the plant Artemisia absinthium, commonly known as wormwood. This compound is a type of sesquiterpene lactone, which contributes to the bitter taste of wormwood. This compound is closely related to absinthin, another bitter compound found in the same plant. Both compounds are known for their potential medicinal properties and have been studied for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anabsinthin can be isolated from the aerial parts of Artemisia absinthium through extraction methods using solvents like ethanol or methanol. The process involves drying the plant material, followed by solvent extraction, filtration, and concentration to obtain the crude extract. The extract is then subjected to chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Artemisia absinthium. The plant material is harvested, dried, and processed using industrial-scale solvent extraction methods. The crude extract is then purified using advanced chromatographic techniques to isolate this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Anabsinthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically use reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Anabsinthin serves as a valuable compound for studying sesquiterpene lactones and their chemical properties.

    Biology: In biological research, this compound is investigated for its anti-inflammatory, antimicrobial, and antioxidant properties.

    Medicine: this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in treating gastrointestinal disorders.

    Industry: this compound is used in the food and beverage industry as a natural bittering agent.

Mechanism of Action

The mechanism of action of anabsinthin involves its interaction with various molecular targets and pathways:

    Anti-inflammatory Action: this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

    Antimicrobial Action: this compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.

    Neuroprotective Action: this compound’s neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues.

Comparison with Similar Compounds

Anabsinthin is compared with other similar sesquiterpene lactones, highlighting its uniqueness:

    Absinthin: Both this compound and absinthin are found in Artemisia absinthium and share similar bitter properties.

    Isothis compound: Isothis compound is another sesquiterpene lactone isolated from Artemisia absinthium.

    Dimeric Guaianolides: this compound is part of a group of dimeric guaianolides, which are known for their diverse pharmacological activities.

Properties

CAS No.

6903-12-4

Molecular Formula

C30H40O6

Molecular Weight

496.6 g/mol

IUPAC Name

(1S,2R,5S,8S,9S,12S,13R,14S,15R,17S,19S,22S,23S,26S,27R)-12-hydroxy-3,8,12,17,19,23-hexamethyl-6,18,25-trioxaoctacyclo[13.11.1.01,17.02,14.04,13.05,9.019,27.022,26]heptacos-3-ene-7,24-dione

InChI

InChI=1S/C30H40O6/c1-12-15-7-9-27(4,33)21-18(22(15)34-25(12)31)14(3)20-19(21)17-11-29(6)30(20)23(17)28(5,36-29)10-8-16-13(2)26(32)35-24(16)30/h12-13,15-17,19-24,33H,7-11H2,1-6H3/t12-,13-,15-,16-,17+,19-,20-,21-,22-,23-,24-,27-,28-,29-,30-/m0/s1

InChI Key

XDKZYFZYOVAAKJ-VXVJPEHISA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C[C@]6([C@@]7([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](O6)(CC[C@@H]8[C@@H]7OC(=O)[C@H]8C)C)C)(C)O

Canonical SMILES

CC1C2CCC(C3C4C5CC6(C7(C4C(=C3C2OC1=O)C)C5C(O6)(CCC8C7OC(=O)C8C)C)C)(C)O

Origin of Product

United States

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